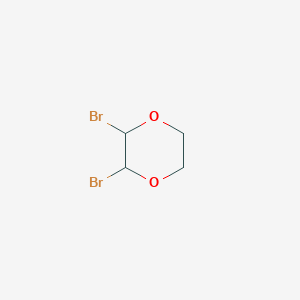
1,4-Dioxane dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dioxane dibromide is an organic compound with the molecular formula C₄H₆Br₂O₂. It is a derivative of 1,4-dioxane, where two bromine atoms are introduced into the dioxane ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dioxane dibromide can be synthesized through the bromination of 1,4-dioxane. The reaction typically involves the use of bromine (Br₂) as the brominating agent. The process is carried out in an inert solvent such as carbon tetrachloride (CCl₄) under controlled conditions to ensure the selective bromination of the dioxane ring .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
化学反应分析
Types of Reactions
1,4-Dioxane dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Electrophilic Addition Reactions: The bromine atoms can act as electrophiles, facilitating the addition of nucleophiles to the dioxane ring.
Common Reagents and Conditions
Bromine (Br₂): Used as the brominating agent in the synthesis of this compound.
Carbon Tetrachloride (CCl₄): An inert solvent used to carry out the bromination reaction.
Nucleophiles: Various nucleophiles can be used in substitution reactions to replace the bromine atoms.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. Common products include substituted dioxane derivatives and brominated organic compounds.
科学研究应用
1,4-Dioxane dibromide has several scientific research applications, including:
Biology: Employed in biochemical studies to investigate the reactivity and interactions of brominated compounds with biological molecules.
作用机制
The mechanism of action of 1,4-dioxane dibromide involves its reactivity as an electrophile. The bromine atoms in the compound can participate in electrophilic addition reactions, where they interact with nucleophiles to form new chemical bonds. This reactivity is facilitated by the electron-withdrawing nature of the bromine atoms, which makes the dioxane ring more susceptible to nucleophilic attack .
相似化合物的比较
Similar Compounds
1,4-Dioxane: The parent compound of 1,4-dioxane dibromide, known for its use as a solvent and stabilizer.
1,2-Dibromoethane: A brominated compound used in organic synthesis and as a fumigant.
1,3-Dioxane: Another dioxane isomer with different chemical properties and applications.
Uniqueness of this compound
This compound is unique due to its specific reactivity and the presence of two bromine atoms in the dioxane ring. This makes it a valuable reagent in organic synthesis, particularly for bromination reactions. Its ability to form stable complexes with various nucleophiles and its versatility in different chemical reactions set it apart from other similar compounds .
属性
分子式 |
C4H6Br2O2 |
|---|---|
分子量 |
245.90 g/mol |
IUPAC 名称 |
2,3-dibromo-1,4-dioxane |
InChI |
InChI=1S/C4H6Br2O2/c5-3-4(6)8-2-1-7-3/h3-4H,1-2H2 |
InChI 键 |
HZDLDQRLDYAQRU-UHFFFAOYSA-N |
规范 SMILES |
C1COC(C(O1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


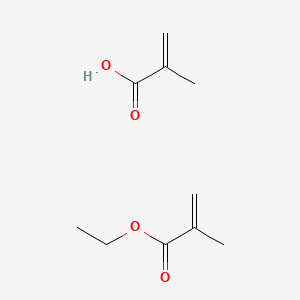
![N-[5-[[2-(2,5-Dioxo-1-pyrrolidinyl)ethyl]ethylamino]-2-[(4-nitrophenyl)azo]phenyl]acetamide](/img/structure/B15343202.png)
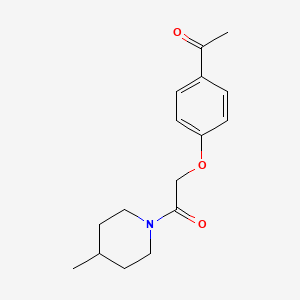
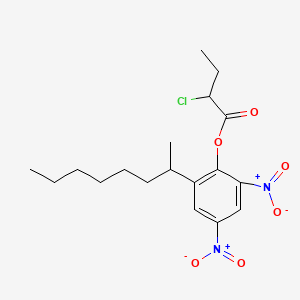
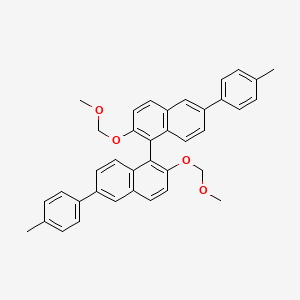
![Ethyl 4-[(2,5-dichlorophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1h-pyrazole-3-carboxylate](/img/structure/B15343227.png)
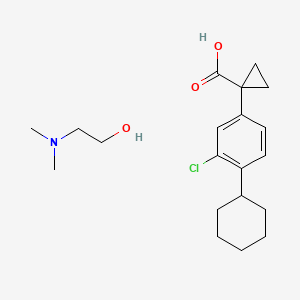

![3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-5-[(2-methyl-4-nitrophenyl)azo]-2-oxo-](/img/structure/B15343243.png)
![[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]imino]diethylene dibutyrate](/img/structure/B15343248.png)
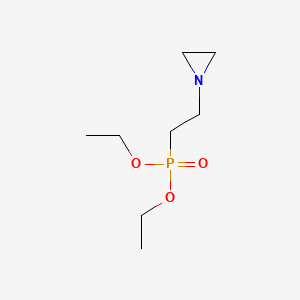
![6-Methyl-8-methylsulfonylimidazo[1,2-a]pyrazine](/img/structure/B15343257.png)
![3'-O-[(Dimethoxytrityl)propyl][3-hydroxypropyl]disulfide](/img/structure/B15343271.png)

